(Z)-5-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one typically involves the following steps:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable aldehyde with a thioamide in the presence of a base.
Introduction of the benzylidene group: This step involves the condensation of the thiazolidinone with a benzaldehyde derivative under basic or acidic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzylidene group, converting it to the corresponding alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, thiazolidinone derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.
Medicine
The compound may have potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.
Industry
In industrial applications, the compound could be used in the development of new polymers, coatings, or other materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-5-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one would depend on its specific biological target. Generally, thiazolidinones can interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds are structurally similar but contain a different core structure. They are known for their antidiabetic properties.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures.
Thioamides: Compounds containing the thioamide functional group, which can exhibit similar reactivity.
Uniqueness
(Z)-5-(4-((4-chlorobenzyl)oxy)-3-ethoxybenzylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which can confer distinct biological and chemical properties
Properties
IUPAC Name |
(5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClNO4S2/c1-3-28-20-13-17(7-10-19(20)29-15-16-5-8-18(24)9-6-16)14-21-22(26)25(23(30)31-21)11-4-12-27-2/h5-10,13-14H,3-4,11-12,15H2,1-2H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKECTGCKWSXWAW-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCOC)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCOC)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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